![molecular formula C10H15ClN2O2S2 B7528771 1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a piperazine derivative that has been synthesized using various methods. In
Mécanisme D'action
The exact mechanism of action of 1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine is not yet fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, as well as a serotonin 5-HT1A receptor agonist. This compound has also been shown to modulate the activity of other neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine has been shown to have both biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant properties. It has also been shown to decrease levels of the stress hormone cortisol, which may contribute to its anxiolytic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine in lab experiments is its potential as a tool for studying the dopamine and serotonin systems in the brain. However, one limitation is that this compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.
Orientations Futures
There are several future directions for research on 1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine. One direction is to study its potential as a treatment for various neuropsychiatric disorders, such as schizophrenia and Alzheimer's disease. Another direction is to explore its potential as a tool for studying the dopamine and serotonin systems in the brain. Additionally, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
In conclusion, 1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine is a chemical compound that has potential applications in drug development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various neuropsychiatric disorders.
Méthodes De Synthèse
The synthesis of 1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine can be achieved using various methods. One of the most common methods involves the reaction of 5-chlorothiophene-2-carboxylic acid with piperazine in the presence of a coupling agent, followed by the reaction with methanesulfonyl chloride. Another method involves the reaction of 5-chlorothiophene-2-carboxylic acid with piperazine in the presence of a base, followed by the reaction with methylsulfonyl chloride.
Applications De Recherche Scientifique
1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine has been studied for its potential applications in drug development. This compound has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S2/c1-17(14,15)13-6-4-12(5-7-13)8-9-2-3-10(11)16-9/h2-3H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIKIZPGAITZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
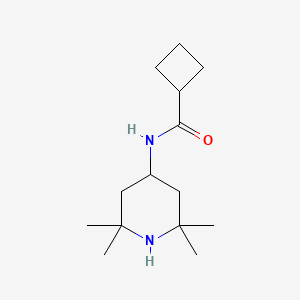
![5-[3-(trifluoromethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7528705.png)

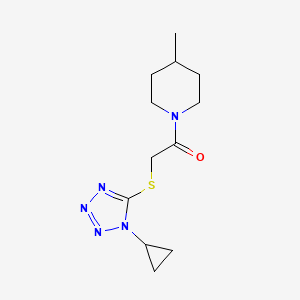
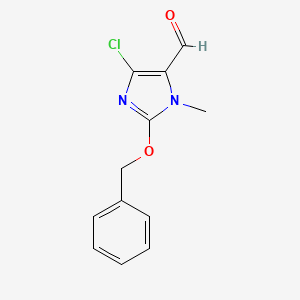
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)
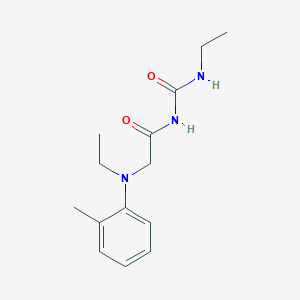
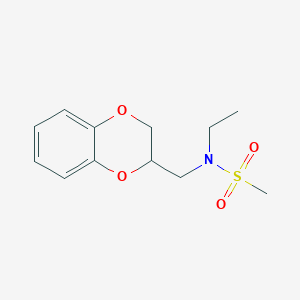
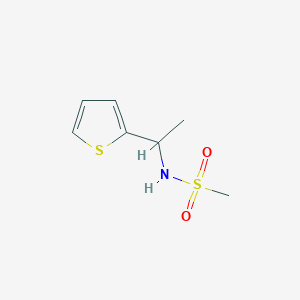
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)
![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)